molecular formula C15H20ClN3O4 B13090087 Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate

Cat. No.: B13090087
M. Wt: 341.79 g/mol
InChI Key: JVCTWIZPMUIRJO-UHFFFAOYSA-N
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Description

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido-pyrimidine core structure, which is a fused ring system containing both pyridine and pyrimidine rings. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido-Pyrimidine Core: The initial step involves the formation of the pyrido-pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, typically using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Boc Protection: The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (Et3N).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using reagents such as ethanol and a catalytic amount of acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines (R-NH2) or thiols (R-SH), and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Ester Hydrolysis: Hydrolysis can be achieved using aqueous acid (HCl) or base (NaOH) under reflux conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, free amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound’s ability to interact with specific molecular targets, such as enzymes or receptors, is due to its unique structural features, which allow it to form stable complexes with these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine-4-carboxylate: A closely related compound with a different ring fusion pattern.

    Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydroquinazoline-4-carboxylate: Another similar compound with a quinazoline core instead of a pyrido-pyrimidine core.

Uniqueness

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is unique due to its specific ring fusion pattern and the presence of both a chloro group and a Boc-protected amine. These features confer distinct reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H20ClN3O4

Molecular Weight

341.79 g/mol

IUPAC Name

7-O-tert-butyl 4-O-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,7-dicarboxylate

InChI

InChI=1S/C15H20ClN3O4/c1-5-22-13(21)11-8-7-17-10(12(20)23-15(2,3)4)6-9(8)18-14(16)19-11/h10,17H,5-7H2,1-4H3

InChI Key

JVCTWIZPMUIRJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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